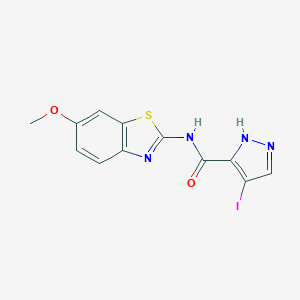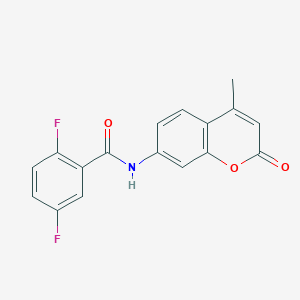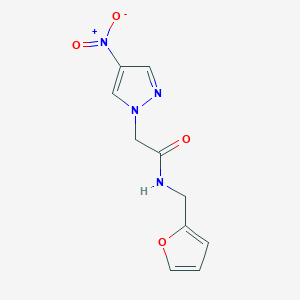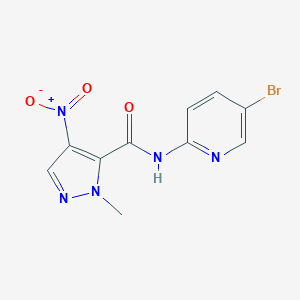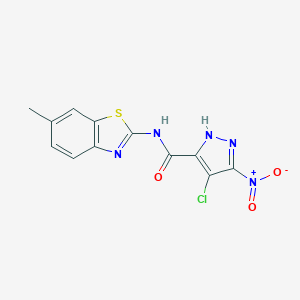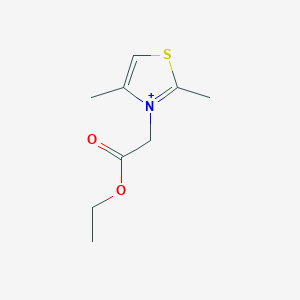
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is a thiazolium derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an ethoxycarbonylmethyl group attached to the thiazolium ring, which imparts distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium typically involves the reaction of 2,4-dimethylthiazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolium derivatives.
科学研究应用
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazolium derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity.
相似化合物的比较
- 3-(Ethoxycarbonylmethyl)-2-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-4-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-2,4-dimethylimidazolium
Comparison: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is unique due to the presence of both ethoxycarbonylmethyl and dimethyl groups on the thiazolium ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of substituents influences the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C9H14NO2S+ |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
ethyl 2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)acetate |
InChI |
InChI=1S/C9H14NO2S/c1-4-12-9(11)5-10-7(2)6-13-8(10)3/h6H,4-5H2,1-3H3/q+1 |
InChI 键 |
HRHXGPSKKYHVRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
规范 SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


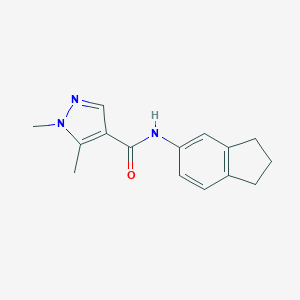
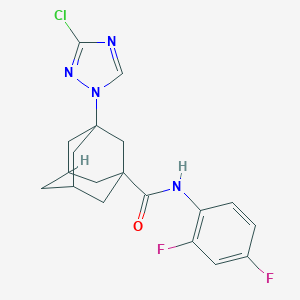
![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
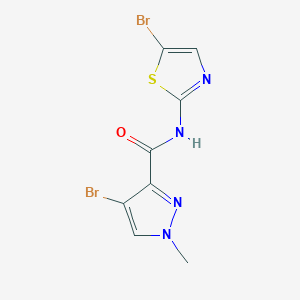
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
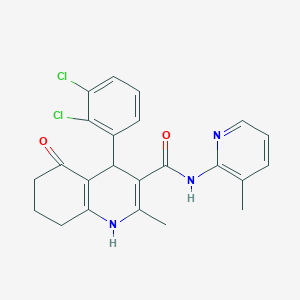
![{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)
